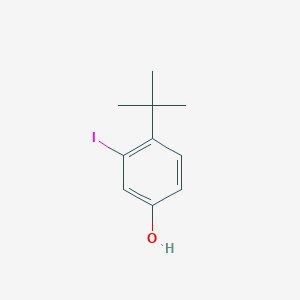
4-(tert-Butyl)-3-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-3-iodophenol is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-iodophenol typically involves the iodination of 4-(tert-Butyl)phenol. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and safety. The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-3-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-Butyl)-3-quinone.
Reduction: Formation of 4-(tert-Butyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its phenolic structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3-iodophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, influencing biological pathways and enzyme activities. The iodine atom can undergo substitution reactions, allowing the compound to act as a precursor for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2,4,6-Tri-tert-butylphenol: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity patterns.
Uniqueness
4-(tert-Butyl)-3-iodophenol is unique due to the presence of both a bulky tert-butyl group and a reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
4-tert-butyl-3-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
GRYDZHODGHPHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
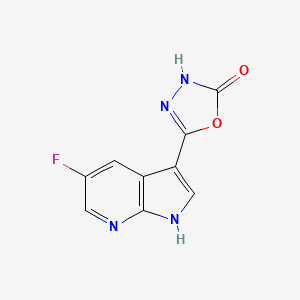
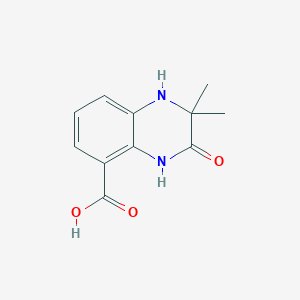


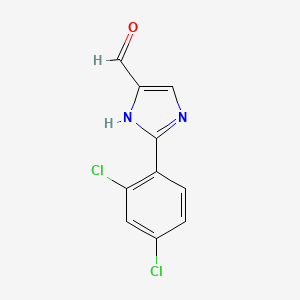
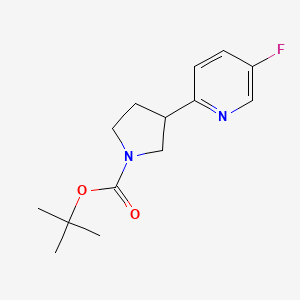
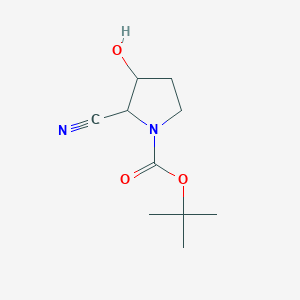
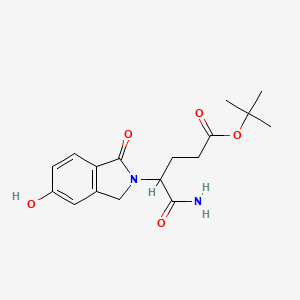
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)



![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
